molecular formula C18H28FN3O B2772196 3-(3-tert-butyl-4-methylpiperazin-1-yl)-N-(3-fluorophenyl)propanamide CAS No. 2094880-69-8

3-(3-tert-butyl-4-methylpiperazin-1-yl)-N-(3-fluorophenyl)propanamide

Katalognummer: B2772196
CAS-Nummer: 2094880-69-8
Molekulargewicht: 321.44
InChI-Schlüssel: HGZWLUYTVLDOTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-tert-butyl-4-methylpiperazin-1-yl)-N-(3-fluorophenyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently in clinical trials.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

Research has explored the synthesis of new compounds with potential anticonvulsant properties, focusing on hybrid molecules that combine fragments of well-known antiepileptic drugs. A study by Kamiński et al. (2015) synthesized a library of compounds, including ones similar in structure to 3-(3-tert-butyl-4-methylpiperazin-1-yl)-N-(3-fluorophenyl)propanamide, demonstrating broad spectra of activity in preclinical seizure models. This research highlights the potential of such compounds in developing new treatments for epilepsy and other seizure-related disorders. Read more.

Receptor Antagonism

In the domain of receptor antagonism, a study highlighted the synthesis and activity of compounds acting as neurokinin-1 receptor antagonists. Although not directly related to this compound, this research provides insights into the development of orally active, water-soluble antagonists for potential clinical applications in treating conditions like emesis and depression. The methodologies and findings could inform future research into similar compounds. Read more.

Sigma Ligand Affinity

Another study explored the synthesis of compounds with high affinity for sigma 1 and sigma 2 binding sites, which are of interest for their potential in treating neurological disorders. While this research does not directly mention this compound, it contributes to the understanding of how modifying chemical structures can impact affinity and selectivity for specific receptors, which is relevant for the development of targeted therapies. Read more.

Histamine H4 Receptor Ligand Development

Research by Altenbach et al. (2008) focused on the development of ligands for the histamine H4 receptor, which plays a role in inflammatory and immune responses. This study emphasizes the importance of structural modifications to enhance ligand potency and efficacy, potentially guiding future research into related compounds with therapeutic applications in inflammation and pain management. Read more.

Pharmacokinetic Characteristics in SARMs

A study on the pharmacokinetics and metabolism of selective androgen receptor modulators (SARMs) in rats highlights the significance of molecular properties in achieving ideal pharmacokinetic profiles for preclinical studies. This research, while not directly related to this compound, underscores the importance of understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of new compounds for their successful development as therapeutic agents. Read more.

Eigenschaften

IUPAC Name

3-(3-tert-butyl-4-methylpiperazin-1-yl)-N-(3-fluorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28FN3O/c1-18(2,3)16-13-22(11-10-21(16)4)9-8-17(23)20-15-7-5-6-14(19)12-15/h5-7,12,16H,8-11,13H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZWLUYTVLDOTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CN(CCN1C)CCC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2094880-69-8
Record name 3-(3-tert-butyl-4-methylpiperazin-1-yl)-N-(3-fluorophenyl)propanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.